molecular formula C20H24F3N3OS B2714151 (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1105222-46-5

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2714151
CAS RN: 1105222-46-5
M. Wt: 411.49
InChI Key: VJOBRDXWYGNODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H24F3N3OS and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Method Development

A novel T-type calcium channel blocker has been synthesized for use as both a nociceptive and inflammatory pain reliever and an analgesic in a rat neuropathic pain model. A quantification method was developed for this compound, utilizing liquid chromatography/tandem mass spectrometry for accurate and precise measurement in rat plasma, demonstrating its potential for further pharmacokinetic studies (K. Noh et al., 2011).

Chemical Synthesis and Structural Characterization

Research has been conducted on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing the piperazine moiety, emphasizing the importance of detailed structural analysis in understanding the properties and potential applications of these compounds (Hong-Shui Lv et al., 2013).

Antimycobacterial Activity

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with anti-mycobacterial potential. Several compounds within this class demonstrated low micromolar range activity against Mycobacterium tuberculosis H37Rv strain, highlighting their potential as novel anti-tubercular agents (S. Pancholia et al., 2016).

Crystal Structure and DFT Studies

The crystal structure studies, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives have provided insights into the reactive sites for electrophilic and nucleophilic attacks. These studies are crucial for understanding the molecular interactions and potential reactivity of such compounds (K. Kumara et al., 2017).

Antibacterial and Anthelmintic Activity

Research into tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate has shown moderate anthelmintic activity and provided structural insights into the development of new compounds with potential medicinal applications (C. Sanjeevarayappa et al., 2015).

properties

IUPAC Name

[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3OS/c1-19(2,3)16-13-28-17(24-16)12-25-7-9-26(10-8-25)18(27)14-5-4-6-15(11-14)20(21,22)23/h4-6,11,13H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOBRDXWYGNODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

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